Cyclocreatine as a Creatine Kinase Substrate Analog: An In-depth Technical Guide
Cyclocreatine as a Creatine Kinase Substrate Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocreatine (cCr), a synthetic analog of creatine (B1669601), serves as a substrate for creatine kinase (CK), an enzyme pivotal to cellular energy homeostasis. Upon entering the cell, cyclocreatine is phosphorylated by creatine kinase to form phosphocyclocreatine (B1195991) (pcCr). However, phosphocyclocreatine is a significantly poorer phosphate (B84403) donor in the reverse reaction compared to phosphocreatine (B42189) (pCr). This disruption of the creatine kinase/phosphocreatine shuttle has profound implications for cellular bioenergetics, leading to altered ATP dynamics. This technical guide provides a comprehensive overview of cyclocreatine as a creatine kinase substrate analog, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its impact on cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of cyclocreatine in oncology and in the treatment of creatine transporter deficiencies.
Introduction
The creatine kinase (CK) system is a vital component of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, brain, and heart.[1][2] Creatine kinase catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (pCr) to ADP, rapidly regenerating ATP.[2] This "temporal and spatial energy buffer" ensures a constant supply of ATP at sites of high consumption.[1]
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a cyclic analog of creatine that acts as a substrate for creatine kinase.[3] It is transported into cells and subsequently phosphorylated to phosphocyclocreatine (pcCr).[4] The critical distinction lies in the kinetic properties of pcCr, which is a less efficient phosphate donor than pCr for ATP regeneration.[3] This leads to a functional blockade of the phosphagen system, impacting cellular processes that are highly dependent on rapid ATP turnover, such as cell motility and proliferation.[5][6] These characteristics have positioned cyclocreatine as a compound of interest for anticancer therapies and as a potential treatment for creatine transporter deficiency (CTD), a condition where the uptake of creatine into the brain is impaired.[4][5]
Mechanism of Action
Cyclocreatine exerts its effects by acting as a competitive substrate for creatine kinase, thereby interfering with the normal function of the creatine/phosphocreatine energy shuttle.
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Cellular Uptake: Cyclocreatine enters cells through various mechanisms. In many cell types, it is a substrate for the creatine transporter (SLC6A8).[5] However, evidence also suggests that it can enter cells, including brain cells, independently of this transporter, which is of significant therapeutic interest for creatine transporter deficiency.[4][7]
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Phosphorylation by Creatine Kinase: Once inside the cell, cyclocreatine is phosphorylated by creatine kinase using ATP, forming phosphocyclocreatine (pcCr) and ADP.[4]
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Inefficient Phosphate Transfer: The crux of cyclocreatine's mechanism lies in the relative inefficiency of pcCr as a substrate for the reverse reaction catalyzed by creatine kinase. Compared to phosphocreatine, phosphocyclocreatine is a poor phosphate donor for the regeneration of ATP from ADP.[3]
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Disruption of Cellular Bioenergetics: This "trapping" of high-energy phosphate in the form of pcCr disrupts the cellular energy buffering and transport system. While total ATP levels may not always be drastically depleted, the cell's ability to rapidly regenerate ATP at sites of high demand is compromised.[5][6] This can lead to a state of energetic stress, impacting various cellular functions.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the interaction of cyclocreatine with the creatine kinase system and a general workflow for its investigation.
Caption: Cyclocreatine signaling and experimental workflow.
Quantitative Data
The following tables summarize key quantitative parameters related to cyclocreatine's interaction with creatine kinase and its effects on cellular bioenergetics.
Table 1: Kinetic Parameters of Creatine Kinase with Creatine and Cyclocreatine
| Substrate | Enzyme Source | Km (mM) | Vmax (relative) | Equilibrium Constant (Keq) | Reference |
| Creatine | Rabbit Muscle | - | - | 1.72 x 109 M-1 | [8] |
| Cyclocreatine | Rabbit Muscle | - | - | 5.62 x 107 M-1 | [8] |
| Creatine | Mouse (M-CK) | 3-9 fold higher than B-CK | - | - | [9] |
| Creatine | Mouse (B-CK) | - | - | - | [9] |
Note: Direct comparative Vmax and Km values for cyclocreatine were not consistently available in the reviewed literature.
Table 2: Effects of Cyclocreatine on Cellular Metabolite Levels
| Cell Line | Treatment | [cCr] (intracellular) | [pcCr] (intracellular) | [ATP] Change | [pCr] Change | Reference |
| Human Fibroblasts (WT) | 20 mM cCr (72h) | - | - | Significant depletion | - | [4] |
| Human Fibroblasts (CTD) | 20 mM cCr (72h) | - | - | Significant depletion | - | [4] |
| Human Fibroblasts (WT) | 500 µM cCr | - | - | No significant change | - | [4] |
| PC3 Prostate Cancer | 0.125% - 1% cCr | Dose-dependent increase | - | Unaltered | Reduced | [5] |
| Pancreatic Adenocarcinoma (KPC) | cCr | - | Diminished | Slight decrease | Diminished | [6] |
| Neuroblastoma | cCr diet | - | Increased | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of cyclocreatine.
Creatine Kinase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring CK activity in cell lysates.[11][12][13][14]
Principle: Creatine kinase catalyzes the phosphorylation of creatine to phosphocreatine, consuming ATP. The resulting ADP is used in a series of coupled enzymatic reactions that lead to the formation of a colored product, which can be measured spectrophotometrically at 450 nm. The rate of color development is proportional to the CK activity.
Materials:
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CK Assay Buffer
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CK Substrate (containing creatine)
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ATP solution
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CK Enzyme Mix (containing enzymes for the coupled reactions)
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CK Developer (containing the chromogenic probe)
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NADH Standard (for standard curve)
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96-well clear flat-bottom plate
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Microplate reader capable of measuring absorbance at 450 nm
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Cell lysate samples
Procedure:
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Sample Preparation:
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Homogenize cells or tissues in 4 volumes of CK Assay Buffer.
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Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Standard Curve Preparation:
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Prepare a series of NADH standards by diluting the stock solution in CK Assay Buffer to generate a standard curve.
-
-
Reaction Mix Preparation:
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For each well, prepare a reaction mix containing CK Assay Buffer, CK Enzyme Mix, CK Developer, ATP, and CK Substrate according to the kit manufacturer's instructions.
-
-
Assay:
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Add 50 µL of the reaction mix to each well of the 96-well plate containing the standards, positive control, and samples.
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Mix well.
-
-
Measurement:
-
Incubate the plate for 20-40 minutes at 37°C.
-
Measure the absorbance at 450 nm in a kinetic mode, taking readings every 1-2 minutes.
-
-
Calculation:
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Determine the change in absorbance over time (ΔOD/min).
-
Use the NADH standard curve to convert the ΔOD/min to the amount of NADH generated per minute.
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Calculate the CK activity in the samples, typically expressed as mU/mL or U/L. One unit of CK is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute at a specific pH and temperature.
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Quantification of Cyclocreatine and Phosphocyclocreatine by HILIC-UPLC-MS/MS
This protocol is based on established methods for the analysis of polar metabolites in biological samples.[4][15][16][17]
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is used to separate polar compounds like cyclocreatine and phosphocyclocreatine. The separated analytes are then detected and quantified by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios.
Materials:
-
HILIC column (e.g., BEH amide or cyano column)
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water
-
Cell extracts
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of cell lysate, add 150 µL of cold methanol to precipitate proteins.
-
Vortex mix and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation (UPLC):
-
Column: HILIC BEH amide column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in 95% water / 5% acetonitrile.
-
Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile / 5% water.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar analytes.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Cyclocreatine: m/z 144 → 98 and m/z 144 → 56
-
Phosphocyclocreatine: Monitor for the appropriate parent and daughter ions.
-
Internal Standard (e.g., D4-cyclocreatine): m/z 148 → 102
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of cyclocreatine and phosphocyclocreatine.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
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Measurement of ATP and Phosphocreatine/Phosphocyclocreatine by 31P NMR Spectroscopy
This protocol provides a general framework for the analysis of high-energy phosphates in intact cells or tissues.[18][19][20][21]
Principle: Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a non-invasive technique that can distinguish and quantify different phosphorus-containing metabolites, such as ATP, phosphocreatine, and phosphocyclocreatine, based on their distinct chemical shifts.
Materials:
-
High-field NMR spectrometer equipped with a phosphorus probe.
-
Perfusion system for maintaining cell or tissue viability during the experiment.
-
Krebs-Henseleit buffer or other appropriate physiological buffer.
Procedure:
-
Sample Preparation:
-
For cell studies, cells can be perfused in the NMR tube.
-
For tissue studies, the tissue is placed in a temperature-controlled chamber within the NMR spectrometer and perfused with oxygenated buffer.
-
-
NMR Data Acquisition:
-
Acquire 31P NMR spectra using a pulse-acquire sequence.
-
Typical parameters include a 45-60° pulse angle and a repetition time that allows for adequate signal averaging without saturation.
-
-
Spectral Processing:
-
Apply a line-broadening factor to the free induction decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
-
Quantification:
-
Identify the peaks corresponding to the γ, α, and β phosphates of ATP, phosphocreatine, and phosphocyclocreatine based on their known chemical shifts.
-
Integrate the area under each peak. The peak area is proportional to the concentration of the metabolite.
-
Relative concentrations can be determined by comparing the integral of a metabolite peak to a reference peak (e.g., β-ATP).
-
Absolute quantification can be achieved by using an external or internal standard of known concentration.
-
Conclusion
Cyclocreatine serves as a valuable tool for probing the intricacies of the creatine kinase system and holds promise as a therapeutic agent. Its ability to be phosphorylated by creatine kinase into the less-functional phosphocyclocreatine effectively disrupts cellular bioenergetics, a vulnerability that can be exploited in cancer therapy and potentially harnessed to bypass defects in creatine transport. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the precise kinetic parameters of cyclocreatine with different creatine kinase isoforms and a deeper understanding of its long-term effects on cellular metabolism will be crucial for the continued development and application of this intriguing creatine analog.
References
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- 2. Creatine kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
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- 5. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The creatine phosphagen system is mechanoresponsive in pancreatic adenocarcinoma and fuels invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eclinpath.com [eclinpath.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparison of kinetic constants of creatine kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. paulogentil.com [paulogentil.com]
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- 12. assaygenie.com [assaygenie.com]
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- 14. abcam.com [abcam.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facile High-Performance Liquid Chromatography Mass Spectrometry Method for Analysis of Cyclocreatine and Phosphocyclocreatine in Complex Mixtures of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of cyclocreatine in mouse and rat plasma using hydrophilic-interaction ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. 31P NMR and enzymatic analysis of cytosolic phosphocreatine, ATP, Pi and intracellular pH in the isolated working perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
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